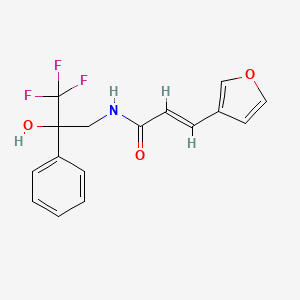

(E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3/c17-16(18,19)15(22,13-4-2-1-3-5-13)11-20-14(21)7-6-12-8-9-23-10-12/h1-10,22H,11H2,(H,20,21)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNVBWNOCXBZMT-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C=CC2=COC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=COC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide typically involves the following steps:

Formation of the Acrylamide Moiety: This can be achieved through the reaction of acryloyl chloride with an appropriate amine under basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing precursor.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation Products: Furanones or other oxidized furan derivatives.

Reduction Products: Amines derived from the acrylamide moiety.

Substitution Products: Various derivatives depending on the nucleophile used.

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal catalysis due to its ability to coordinate to metal centers.

Materials Science: It can be incorporated into polymers to impart unique properties such as increased thermal stability or hydrophobicity.

Biology and Medicine:

Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.

Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.

Industry:

Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the furan ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Key Structural Variations

Key Observations :

- Trifluoromethyl and Hydroxy Groups : The target compound’s 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group is unique, enhancing lipophilicity and metabolic stability compared to methyl or benzyl substituents .

- Hybrid Scaffolds : Compounds like incorporate conjugated systems (e.g., trimethoxyphenyl), which may enhance π-π stacking or receptor affinity.

Implications for Target Compound :

- The hydroxy group could improve solubility, balancing the lipophilicity introduced by the trifluoromethyl and phenyl groups.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., vs. ).

- Solubility : Polar groups (hydroxy, amide) may mitigate poor aqueous solubility caused by aromatic systems.

- Stability : The hydroxy group could participate in intramolecular hydrogen bonding, reducing metabolic oxidation .

Biological Activity

The compound (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as:

Structural Features

| Feature | Description |

|---|---|

| Furan Ring | Contributes to the compound's reactivity and biological activity. |

| Trifluoromethyl Group | Enhances lipophilicity and may influence pharmacokinetics. |

| Hydroxy Group | Potentially increases solubility and alters interaction with biological targets. |

Antimicrobial Activity

Recent studies have indicated that compounds with furan moieties exhibit significant antimicrobial properties. For instance, a related study highlighted that derivatives of furan showed inhibitory effects against various bacterial strains. The presence of the trifluoromethyl group may enhance the compound's efficacy by increasing membrane permeability.

Antiviral Activity

Research has demonstrated that certain furan derivatives possess antiviral properties. A notable case study involved the evaluation of similar compounds against SARS-CoV-2, where derivatives showed promising inhibition rates against the main protease (Mpro) of the virus. The structural similarity suggests that this compound could exhibit comparable activity.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. For example, in vitro studies using Vero and MDCK cell lines have shown that certain furan-containing compounds exhibit low cytotoxicity with CC50 values exceeding 100 μM. This indicates a favorable safety margin for potential therapeutic applications.

Case Studies

- Inhibition of SARS-CoV-2 Mpro : A study identified similar furan derivatives as effective non-peptidomimetic inhibitors of SARS-CoV-2 Mpro with IC50 values around 1.55 μM. This suggests that this compound may also inhibit viral replication pathways effectively.

- Antibacterial Screening : In a comparative study of various furan derivatives against E. coli and S. aureus, compounds with trifluoromethyl substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes.

- Membrane Disruption : The lipophilic nature imparted by the trifluoromethyl group may facilitate interactions with lipid membranes, leading to disruption and increased permeability.

Q & A

Q. What are the optimal synthetic conditions for high-yield production of (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide?

- Methodological Answer: The synthesis typically involves coupling acrylamide derivatives with furan and trifluorophenyl-containing intermediates. Key steps include:

- Reagent Selection: Use furan-3-carboxaldehyde and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine as starting materials, with acryloyl chloride for amide bond formation .

- Reaction Optimization: Maintain temperatures between 0–5°C during nucleophilic addition to minimize side reactions. Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis .

- Catalysts: Employ triethylamine or DMAP to enhance reaction efficiency .

- Purification: Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., E-configuration of the acrylamide double bond) .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 382.12) .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide) .

- HPLC: Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How do the trifluoro and hydroxy groups influence the compound’s physicochemical properties?

- Methodological Answer:

- Electronic Effects: The trifluoromethyl group increases electrophilicity of the acrylamide moiety, enhancing reactivity toward nucleophiles (e.g., thiols in proteins) .

- Hydrogen Bonding: The hydroxyl group participates in intramolecular H-bonding with the amide carbonyl, stabilizing the E-configuration and influencing solubility in polar solvents .

- LogP Prediction: Computational tools (e.g., XLogP3) estimate a logP of ~2.7, indicating moderate lipophilicity suitable for cell permeability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved during structural elucidation?

- Methodological Answer:

- Advanced NMR Techniques: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and assign quaternary carbons .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

- X-ray Crystallography: Resolve absolute configuration and confirm hydrogen-bonding patterns .

Q. What experimental strategies can elucidate the mechanism of action in biological systems?

- Methodological Answer:

- Target Identification: Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate interacting proteins .

- Enzyme Inhibition Assays: Test activity against cysteine proteases (e.g., caspase-3) via fluorogenic substrates, given the acrylamide’s potential for Michael addition .

- Molecular Docking: Perform in silico studies (AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer:

- Substituent Variation: Synthesize analogs with modified furan (e.g., thiophene replacement) or trifluorophenyl groups to assess impact on potency .

- In Vitro Screening: Test cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), or antimicrobial activity (MIC against S. aureus) .

- Pharmacokinetic Profiling: Measure metabolic stability (hepatic microsomes) and plasma protein binding (equilibrium dialysis) .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies using standardized protocols (e.g., IC₅₀ normalization) .

- Orthogonal Assays: Validate key findings with alternative methods (e.g., SPR for binding affinity if ELISA results conflict) .

- Batch Consistency: Ensure compound purity (>99%) via LC-MS and control for solvent effects (DMSO vs. aqueous buffers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.